(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Formation of the Imino Group: The imino group is formed by reacting the intermediate with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogenated solvents, catalysts like palladium or platinum, elevated temperatures.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-acetyl-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-N-acetyl-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide
- (2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide
Uniqueness
(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Biological Activity
(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, characterized by its unique structural features that include an imino group and a fluorophenyl substituent. Chromenes are known for their diverse biological activities, making this compound of particular interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C18H13FN2O3, with a molecular weight of approximately 324.306 Da. The presence of the fluorine atom in the phenyl ring enhances the lipophilicity and biological activity of the compound, potentially influencing its interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown significant inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's disease .
- Receptor Interaction : The compound may bind to various receptors involved in signaling pathways related to cell proliferation, apoptosis, and inflammation.
- Molecular Docking Studies : Computational studies suggest that the compound can effectively interact with target proteins, enhancing its therapeutic potential .
Anticancer Properties
Research indicates that chromene derivatives exhibit anticancer activities. For instance, fluorinated compounds have demonstrated potent cytotoxic effects against various cancer cell lines, including glioblastoma multiforme (GBM). The mechanism involves the inhibition of glycolysis, a hallmark of many aggressive cancers .
Neuroprotective Effects
Compounds similar to this compound have shown promise in neuroprotection through AChE inhibition. This action helps maintain acetylcholine levels in the brain, potentially mitigating cognitive decline associated with diseases like Alzheimer's .
Comparative Analysis of Biological Activity
Case Studies and Research Findings
- Acetylcholinesterase Inhibition : A study focused on coumarin derivatives demonstrated that compounds with similar structures to (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide exhibited strong AChE inhibitory activity, with IC50 values significantly lower than those of traditional inhibitors .
- Cytotoxicity in Cancer Cells : In vitro studies showed that fluorinated derivatives of chromene compounds had enhanced cytotoxic effects against GBM cells, suggesting a potential pathway for therapeutic intervention in aggressive cancers .
Properties
IUPAC Name |
N-acetyl-2-(2-fluorophenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3/c1-11(22)20-17(23)13-10-12-6-2-5-9-16(12)24-18(13)21-15-8-4-3-7-14(15)19/h2-10H,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAXZQKLDLSFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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